

Structure-activity relationship (SAR) studies of 1-(1H-Indazol-5-yl)ethanone derivatives.

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Compound of Interest

Compound Name: 1-(1H-Indazol-5-yl)ethanone

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An In-Depth Guide to the Structure-Activity Relationship (SAR) of **1-(1H-Indazol-5-yl)ethanone** Derivatives for Drug Discovery Professionals

Introduction: The Privileged Indazole Scaffold

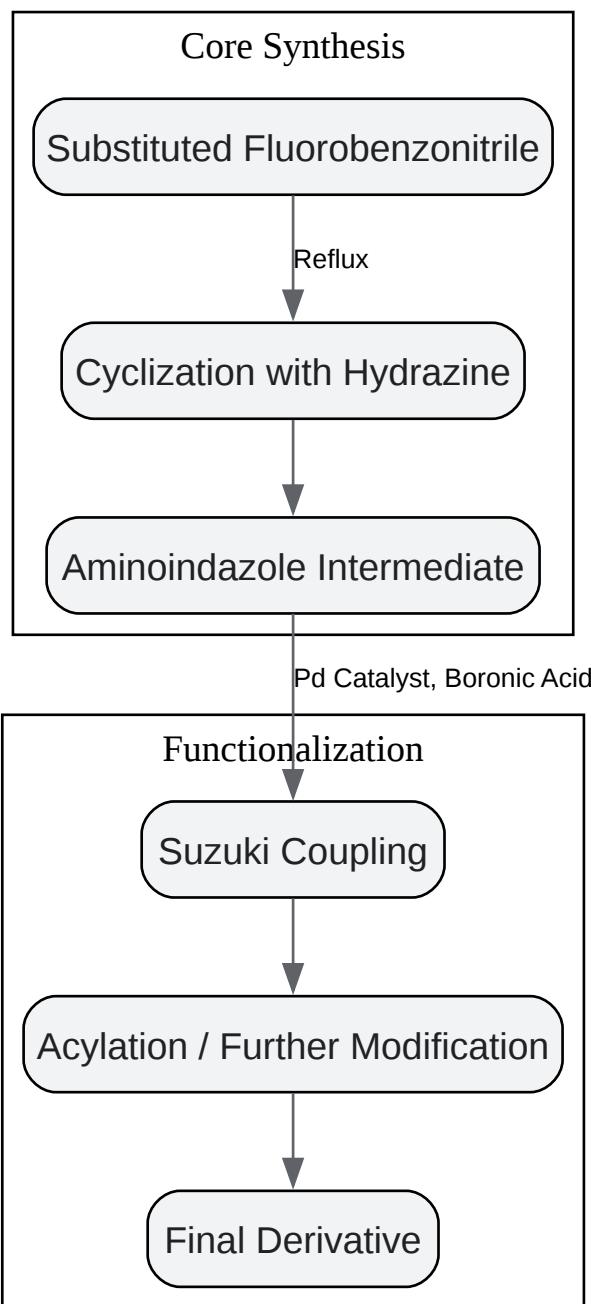
The indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.^{[1][2]} A number of approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this core structure, highlighting its clinical significance.^[1]

Within this class, the **1-(1H-Indazol-5-yl)ethanone** moiety serves as a particularly valuable starting point and pharmacophore. The ethanone group at the C-5 position provides a versatile chemical handle for further synthetic modifications, enabling the exploration of a broad chemical space to optimize biological activity.^[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of **1-(1H-Indazol-5-yl)ethanone** derivatives, synthesizing data from various studies to offer insights for researchers, scientists, and drug development professionals. We will dissect how specific structural modifications influence biological outcomes, compare derivatives against key therapeutic targets, and provide exemplary experimental protocols.

General Synthetic Strategies: Building the Core

The synthesis of **1-(1H-Indazol-5-yl)ethanone** derivatives typically involves multi-step sequences that allow for the introduction of diversity at various positions of the indazole ring. A common approach begins with appropriately substituted fluorobenzonitriles or bromoindazoles, followed by key steps such as cyclization to form the indazole ring, and subsequent functionalization.[4][5][6]

The ethanone moiety itself is often introduced via acylation reactions.[3] The versatility of these synthetic routes is paramount, as it allows medicinal chemists to systematically alter the structure to probe the SAR. For instance, Suzuki coupling reactions are frequently employed to introduce aryl or heteroaryl substituents, significantly expanding the structural diversity and potential biological activity of the final compounds.[2][6]



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Caption: Generalized synthetic workflow for **1-(1H-Indazol-5-yl)ethanone** derivatives.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following analysis breaks down the key SAR findings

based on modification points.

Substitutions at the C-3 Position

The C-3 position of the indazole ring is a critical determinant of activity, particularly for kinase inhibitors. The introduction of various moieties at this position directly influences the compound's ability to fit into the ATP-binding pocket of kinases.

- **Aryl and Heteroaryl Groups:** The addition of groups like pyrazinyl, as seen in 3-(pyrazin-2-yl)-1H-indazoles, has been shown to yield potent pan-Pim kinase inhibitors.^[7] SAR studies reveal that the choice of the heteroaryl ring and its substituents is crucial for achieving high potency.^{[7][8]}
- **Carbohydrazide Moiety:** For certain targets, a suitably substituted carbohydrazide moiety at the C-3 position plays a vital role in establishing strong inhibitory activity.^[8]
- **Aminoindazoles:** Using a 3-amino-1H-indazole as the starting point allows for the synthesis of potent inhibitors of kinases like anaplastic lymphoma kinase (ALK), where the amino group acts as a key interaction point.^[9]

Substitutions at the N-1 Position

The N-1 position of the indazole is frequently modified to tune the physicochemical properties and target engagement of the molecule.

- **Small Alkyl Groups:** Simple methylation at N-1 is a common strategy, often used as a baseline for comparison.^[5]
- **Aryl and Substituted Aryl Groups:** Attaching larger phenyl or substituted phenyl groups can significantly impact activity. For example, in a series of COX-2 inhibitors, a (4-fluorophenyl)methanone group at N-1 resulted in high binding energy.^[10] This highlights the importance of this position for establishing interactions with the target protein.
- **Acetyl Group:** The presence of an acetyl group, as in 1-(6-Nitro-1H-indazol-1-yl)ethanone, influences the planarity and electronic properties of the molecule.^[11]

Substitutions on the Benzene Ring (C-5, C-6)

Modifications to the benzene portion of the indazole ring are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

- Halogenation: The introduction of fluorine or chlorine atoms can improve enzymatic activity and cellular potency. For instance, fluorine substitution at the C-6 position of 1H-indazol-3-amine derivatives led to enhanced FGFR1 inhibitory activity.[1]
- Methoxy Groups: Dimethoxy substitutions, such as on a styryl group attached at C-3, are a recurring motif in indazole-based anticancer agents, suggesting they contribute favorably to binding.[2]
- Piperazine Moieties: The incorporation of a piperazine group, often at the C-6 position, is a well-established strategy to improve solubility and cellular activity.[6][8]

Comparative Performance Analysis of Derivatives

The true measure of SAR is the comparative biological activity of the synthesized derivatives. The **1-(1H-Indazol-5-yl)ethanone** scaffold has given rise to compounds with a wide range of activities, from kinase inhibition to antimicrobial effects.

Derivative Class	Target/Assay	Key Structural Features	Potency (IC50/Activity)	Reference
3-(Pyrazin-2-yl)-1H-indazoles	Pan-Pim Kinase	Pyrazine at C-3, various substitutions on a C-5 piperidine ring.	0.4 - 1.1 nM (Pim-1, 2, 3)	[9]
1H-Indazol-3-amine Derivatives	Bcr-Abl Kinase	Amino group at C-3, complex substitutions at C-5.	0.014 μ M (WT), 0.45 μ M (T315I)	[9]
Piperazine-Indazole Hybrids	K562 Cancer Cells	Piperazine group linked to C-3 via an ethyl amide linker.	5.15 μ M	[6]
Indazole-Pyrimidine Derivatives	VEGFR-2 Kinase	Pyrimidine at N-2, sulfonamide group on the pyrimidine.	34.5 nM	[1]
Tetrahydro-1H-indazole Derivatives	Antibacterial (S. aureus, E. coli)	Indole and dimethyl substitutions on a tetrahydroindazole core.	"Excellent" activity for specific compounds.	[4]
3,6-Disubstituted Indazoles	Hepcidin Production	Optimized substitutions at C-3 and C-6.	Potent inhibition in vitro and in vivo.	[12]

This table illustrates that modifications at nearly every position of the indazole ring can be leveraged to tune the biological activity and target selectivity. For example, while 3-aminoindazoles show potent activity against Bcr-Abl, 3-pyrazinyl indazoles are highly effective against Pim kinases, demonstrating how C-3 substitutions can direct target specificity.

Exemplary Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

Protocol 1: Synthesis of a 3-Amino-Indazole Derivative

This protocol is a representative example of a Suzuki coupling reaction, a cornerstone technique in modifying the indazole scaffold.[\[6\]](#)

Objective: To synthesize a C-5 substituted 3-amino-1H-indazole derivative.

Step-by-Step Methodology:

- **Starting Material:** Begin with 5-bromo-1H-indazol-3-amine (1 equivalent).
- **Reaction Setup:** In a reaction vessel, combine the starting material, a substituted boronic acid ester (1.2 equivalents), Cesium Carbonate (Cs_2CO_3 , 2 equivalents) as the base, and a Palladium catalyst such as $\text{PdCl}_2(\text{dppf})_2$ (0.05 equivalents).
- **Solvent:** Add a 1:1 mixture of 1,4-dioxane and water.
- **Inert Atmosphere:** Purge the vessel with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.
- **Heating:** Heat the reaction mixture to 90 °C and stir for 6 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography to yield the final compound.
- **Characterization:** Confirm the structure of the purified product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Caption: Workflow for Suzuki coupling of an indazole derivative.

Protocol 2: In Vitro Anti-Proliferative MTT Assay

This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., K562).

Step-by-Step Methodology:

- Cell Culture: Culture K562 human chronic myeloid leukemia cells in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 5×10^3 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., 5-Fluorouracil) in the culture medium. Add these dilutions to the wells, ensuring a final volume of 200 μ L. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plate for 48-72 hours at 37°C.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The **1-(1H-Indazol-5-yl)ethanone** scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications at the C-3, N-1, and other positions on the indazole ring can yield compounds with high potency and selectivity against a range of biological targets, most notably protein kinases.

The comparative data underscores the scaffold's versatility. By strategically altering substituents, researchers can steer the biological activity towards different kinase families or even different classes of targets altogether, such as microbial enzymes or G-protein coupled receptors.[\[4\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#) Future research should focus on leveraging computational tools like 3D-QSAR and molecular dynamics to more rationally design next-generation inhibitors with improved pharmacokinetic profiles and reduced off-target effects.[\[15\]](#) The continued exploration of this privileged structure holds immense promise for discovering new and effective treatments for cancer, inflammatory disorders, and infectious diseases.

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